5-Bromo-4-chloro-3-indolyl octanoate

Descripción

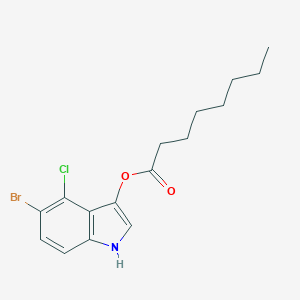

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(5-bromo-4-chloro-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-14(20)21-13-10-19-12-9-8-11(17)16(18)15(12)13/h8-10,19H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWMXGHFXBQNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394649 | |

| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129541-42-0 | |

| Record name | 5-Bromo-4-chloro-1H-indol-3-yl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129541-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 129541-42-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-4-chloro-3-indolyl octanoate: A Technical Guide for Researchers

An in-depth examination of the chromogenic substrate for the detection of esterase activity, tailored for researchers, scientists, and professionals in drug development.

Introduction

5-Bromo-4-chloro-3-indolyl octanoate (B1194180), also known as X-octanoate or X-caprylate, is a synthetic chromogenic substrate designed for the detection of C8 esterase and lipase (B570770) activity. It belongs to the family of indolyl-based substrates that produce a distinct, insoluble colored precipitate upon enzymatic cleavage. This property makes it a valuable tool in microbiology, molecular biology, and histochemistry for the visual identification of organisms or cells possessing specific esterase enzymes. Its application is particularly relevant in the differentiation of bacterial species, such as Salmonella, which may exhibit characteristic octanoate esterase activity.

The molecule consists of a halogenated indole (B1671886) ring linked to an eight-carbon fatty acid (octanoate) via an ester bond. The presence of bromine and chlorine atoms on the indole core enhances the stability and visibility of the final colored product. When an appropriate esterase enzyme is present, it hydrolyzes the ester bond, initiating a chemical reaction that results in a vivid blue-green precipitate localized at the site of enzyme activity.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 5-Bromo-4-chloro-3-indolyl octanoate are critical for its proper storage, handling, and use in experimental settings. The compound is a solid, typically stored at low temperatures to ensure its stability.

| Property | Value | Reference |

| CAS Number | 129541-42-0 | |

| Molecular Formula | C₁₆H₁₉BrClNO₂ | |

| Molecular Weight | 372.68 g/mol | |

| Form | Solid | |

| Assay Purity | ≥98% | |

| Storage Temperature | −20°C | |

| Solubility | Soluble in organic solvents like acetone, DMF, DMSO, and ethanol. | [1][2] |

| SMILES String | CCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12 | |

| InChI Key | QTWMXGHFXBQNEJ-UHFFFAOYSA-N |

Mechanism of Action

The detection mechanism of this compound is a two-step enzymatic and oxidative process.[3]

-

Enzymatic Hydrolysis : The process begins when an esterase enzyme recognizes and cleaves the ester bond linking the octanoate group to the indolyl core. This hydrolysis reaction releases the octanoic acid and the unstable intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization : In the presence of oxygen, the liberated 5-bromo-4-chloro-3-indoxyl molecules undergo spontaneous oxidative dimerization. This reaction forms a water-insoluble, intensely colored blue-green precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo. This precipitate accumulates at the site of the enzyme, allowing for direct visual identification of esterase activity, such as in microbial colonies on an agar (B569324) plate.

Synthesis Pathway

Applications in Research

The primary application of this compound is the detection and characterization of esterase and lipase activity.

-

Microbial Identification : It is incorporated into culture media to differentiate microorganisms based on their C8 esterase expression.[3] Esterase-positive colonies will appear blue-green, while negative colonies will remain their natural color. This is particularly useful for the presumptive identification of certain pathogens.

-

Enzyme Screening : It can be used in screening assays to identify novel esterase enzymes from various sources, including metagenomic libraries.

-

Histochemistry : In tissue sections, it can be used to localize esterase activity, providing insights into metabolic processes and cell differentiation.

Experimental Protocols

The following are detailed methodologies for using this compound in common research applications. These are representative protocols adapted from methods for similar substrates and should be optimized for specific experimental conditions.[2][5]

Protocol 1: Qualitative Plate Assay for Microbial Esterase Detection

This protocol is designed for the visual screening of esterase-producing microorganisms on solid agar plates.

Materials:

-

Nutrient agar or other suitable growth medium

-

This compound (X-octanoate)

-

Solvent for substrate (e.g., N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Sterile Petri dishes

-

Microbial cultures for testing

Procedure:

-

Substrate Stock Solution Preparation : Prepare a stock solution of X-octanoate at 20 mg/mL in DMF or DMSO. Sterilize by passing through a 0.22 µm filter. Store at -20°C, protected from light.

-

Media Preparation : Prepare the desired agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Substrate Incorporation : Cool the molten agar to approximately 50-55°C. Aseptically add the X-octanoate stock solution to the agar to a final concentration of 40-80 µg/mL. Mix gently but thoroughly to ensure even distribution without introducing air bubbles.

-

Pouring Plates : Pour the agar into sterile Petri dishes and allow them to solidify completely.

-

Inoculation : Inoculate the plates with the microbial cultures using a standard streaking or spotting technique.

-

Incubation : Incubate the plates under conditions (temperature and time) appropriate for the growth of the target microorganisms.

-

Interpretation of Results :

-

Positive Result : The appearance of a blue-green color in or around the microbial colonies indicates the presence of esterase activity.

-

Negative Result : Colonies that grow but remain their natural color (e.g., white or beige) are considered negative for esterase activity.

-

Protocol 2: Quantitative Liquid Assay for Esterase Activity

This protocol provides a method for quantifying esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate, using a spectrophotometer.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.5)

-

X-octanoate stock solution (20 mg/mL in DMF or DMSO)

-

Enzyme solution (purified or cell lysate)

-

96-well microplate or cuvettes

-

Microplate reader or spectrophotometer capable of reading absorbance at ~615 nm.

Procedure:

-

Substrate Working Solution : Prepare a working solution of X-octanoate by diluting the stock solution in the assay buffer. The final concentration may need optimization but can start in the range of 0.1-1.0 mM. A solubilizing agent like Triton X-100 (0.1%) may be included in the buffer to improve substrate solubility and prevent precipitation.

-

Assay Setup :

-

In a microplate well or cuvette, add the assay buffer.

-

Add a specific volume of the enzyme solution to the buffer.

-

Include a negative control with buffer only (no enzyme) to measure background substrate hydrolysis.

-

-

Reaction Initiation : Initiate the reaction by adding the X-octanoate working solution to each well. The final reaction volume should be consistent across all samples.

-

Incubation : Incubate the reaction mixture at a constant, optimal temperature (e.g., 37°C).

-

Measurement : Measure the increase in absorbance at approximately 615 nm (the λmax of the indigo (B80030) dye) over a defined period. The reaction should be monitored in the linear range of product formation.

-

Data Analysis : Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve. Enzyme activity can be quantified by comparing the rate to a standard curve if an extinction coefficient for the final product is known or can be determined.

Logical Relationships in Substrate-Based Detection

The utility of this compound is based on a clear logical relationship between a specific enzymatic function and a measurable output, enabling phenotypic differentiation.

References

- 1. Glycosynth - 5-Bromo-4-chloro-3-indolyl butyrate [glycosynth.co.uk]

- 2. benchchem.com [benchchem.com]

- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 4. CN106986809B - Synthesis method of 5-bromo-6-chloro-3-indoxyl - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

5-Bromo-4-chloro-3-indolyl Octanoate: A Technical Guide to its Principle of Action and Application

For Immediate Release

This technical guide provides an in-depth exploration of the core principle of action for 5-bromo-4-chloro-3-indolyl octanoate (B1194180), a chromogenic substrate primarily utilized for the detection of esterase activity. Tailored for researchers, scientists, and drug development professionals, this document outlines the biochemical mechanism, offers a generalized experimental protocol, and presents relevant technical data for its application in various research contexts.

Core Principle of Action: Enzymatic Hydrolysis and Oxidative Dimerization

5-Bromo-4-chloro-3-indolyl octanoate is a synthetic substrate designed to identify and quantify the activity of esterases, particularly those with a specificity for C8 acyl chains.[1][2] The fundamental principle of its action is a two-step enzymatic and chemical process that results in the formation of a visually detectable, insoluble blue precipitate.

Step 1: Enzymatic Cleavage

The process is initiated when an esterase enzyme catalyzes the hydrolysis of the ester bond in the this compound molecule. This enzymatic action cleaves the octanoate group, releasing the colorless, soluble indoxyl derivative, 5-bromo-4-chloro-3-indoxyl.

Step 2: Dimerization and Oxidation

The liberated 5-bromo-4-chloro-3-indoxyl is unstable and, in the presence of oxygen, undergoes rapid dimerization. This is followed by an oxidation reaction, which results in the formation of 5,5'-dibromo-4,4'-dichloro-indigo, a water-insoluble, intensely blue precipitate. The localized deposition of this blue product at the site of enzymatic activity allows for the direct visualization of the enzyme's presence and relative activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Synonyms | 5-Bromo-4-chloro-3-indolyl caprylate, X-octanoate, X-caprylate | [1][2][3] |

| CAS Number | 129541-42-0 | |

| Molecular Formula | C₁₆H₁₉BrClNO₂ | |

| Molecular Weight | 372.68 g/mol | |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Assay Purity | ≥98% |

Applications in Research

The primary application of this compound is as a chromogenic substrate in various assays to detect esterase activity. This includes its use in:

-

Microbiology: For the identification and differentiation of microorganisms based on their esterase profiles.

-

Histochemistry: To localize esterase activity within tissue sections.

-

Biochemistry: For the in vitro characterization and quantification of purified esterases.

Experimental Protocols

While specific, validated protocols for this compound are not widely available in the literature, a generalized protocol for an in vitro esterase activity assay can be adapted. Researchers should optimize parameters such as substrate concentration, pH, and temperature for their specific enzyme and experimental conditions.

General Protocol for In Vitro Esterase Activity Assay

1. Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The concentration should be optimized based on the expected enzyme activity.

-

Assay Buffer: Prepare a buffer appropriate for the optimal pH of the target esterase. Common buffers include phosphate (B84403) or Tris-HCl buffers.

-

Enzyme Solution: Prepare a dilution of the enzyme sample in the assay buffer.

2. Assay Procedure:

-

Add the assay buffer to a microplate well or a cuvette.

-

Add the substrate stock solution to the assay buffer to achieve the desired final concentration.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Monitor the formation of the blue precipitate over time. This can be done visually or spectrophotometrically by measuring the increase in absorbance at a wavelength around 615-650 nm.

3. Data Analysis:

The rate of the reaction can be determined by measuring the change in absorbance over time. For quantitative analysis, a standard curve can be generated using known concentrations of the purified enzyme.

Visualization of the Principle of Action

The following diagrams illustrate the biochemical pathway of the chromogenic reaction and a generalized experimental workflow.

Caption: Enzymatic cleavage and subsequent formation of the blue precipitate.

Caption: A typical workflow for an in vitro esterase activity assay.

Quantitative Data

Conclusion

This compound serves as a valuable tool for the detection of C8 esterase activity. Its utility is rooted in a straightforward enzymatic reaction that produces a distinct and insoluble blue product, enabling the localization and relative quantification of enzyme activity. While specific kinetic data is limited, the generalized protocols and principles outlined in this guide provide a solid foundation for researchers to effectively incorporate this chromogenic substrate into their experimental designs.

References

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indolyl octanoate for Esterase Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloro-3-indolyl octanoate (B1194180), often referred to as X-octanoate or X-caprylate, is a chromogenic substrate widely employed for the detection of esterase activity. This synthetic molecule is particularly useful for identifying enzymes with a specificity for C8 fatty acid esters. Upon enzymatic cleavage, it yields a vibrant blue precipitate, providing a clear visual indicator of esterase presence and activity. This technical guide offers a comprehensive overview of its chemical properties, mechanism of action, experimental protocols, and applications in research and development.

Core Principles and Mechanism of Action

The detection of esterase activity using 5-Bromo-4-chloro-3-indolyl octanoate is a two-step process. First, an esterase enzyme hydrolyzes the ester bond of the substrate, releasing octanoic acid and a highly reactive 5-bromo-4-chloro-3-indoxyl intermediate. Subsequently, in the presence of oxygen, this indoxyl molecule undergoes oxidative dimerization to form an insoluble, intensely colored blue indigo (B80030) dye (5,5'-dibromo-4,4'-dichloro-indigo). This precipitate is localized at the site of enzymatic activity, making it an excellent tool for both qualitative and semi-quantitative assays.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₆H₁₉BrClNO₂ |

| Molecular Weight | 372.68 g/mol |

| CAS Number | 129541-42-0 |

| Appearance | Solid, off-white to light brownish powder |

| Solubility | Soluble in organic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) |

| Storage | Store at -20°C, protected from light |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable results. Below are representative protocols for the use of this compound in various applications.

Preparation of Stock Solution

A concentrated stock solution of this compound should be prepared in an appropriate organic solvent.

Materials:

-

This compound powder

-

N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or glass vials

Procedure:

-

Weigh out the desired amount of this compound powder in a sterile container.

-

Add the appropriate volume of DMF or DMSO to achieve a final concentration of 20 mg/mL.

-

Vortex or gently heat the solution to ensure complete dissolution.

-

Store the stock solution in a light-protected container at -20°C. Solutions are stable for several months under these conditions.

Qualitative Plate Assay for Microbial Screening

This method is suitable for screening microorganisms for esterase activity on a solid medium.

Materials:

-

Nutrient agar (B569324) medium (e.g., Luria-Bertani agar)

-

This compound stock solution (20 mg/mL)

-

Petri dishes

-

Microbial cultures to be tested

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to approximately 50-55°C.

-

Aseptically add the this compound stock solution to the molten agar to a final concentration typically in the range of 40-100 µg/mL.

-

Mix thoroughly but gently to avoid introducing air bubbles and pour the agar into sterile petri dishes.

-

Allow the agar to solidify completely.

-

Inoculate the plates with the microbial cultures using a sterile loop, toothpick, or by replica plating.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms (e.g., 37°C overnight).

-

Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase activity.

Quantitative Liquid Assay for Enzyme Characterization (Adapted from similar indolyl substrates)

This protocol provides a framework for the quantitative measurement of esterase activity in a liquid sample, such as a purified enzyme preparation or a cell lysate.

Materials:

-

This compound stock solution (20 mg/mL)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~615 nm

Procedure:

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

-

In a 96-well microplate, add a specific volume of the assay buffer to each well.

-

Add a known amount of the esterase-containing sample to the appropriate wells. For a negative control, add an equal volume of buffer or a heat-inactivated enzyme sample.

-

To initiate the reaction, add the this compound working solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

Measure the absorbance of the blue product at approximately 615 nm at regular intervals or as an endpoint measurement.

-

The rate of the reaction can be determined from the linear portion of the absorbance versus time plot. For endpoint assays, the final absorbance is proportional to the enzyme activity.

Data Presentation

While specific kinetic data for this compound is not extensively available in the literature, the following tables provide a comparative overview of kinetic parameters for other commonly used esterase substrates. This information can serve as a valuable reference for experimental design and data interpretation.

Table 1: General Performance Characteristics of Esterase Substrates

| Substrate Class | Detection Method | Signal Output | General Sensitivity | Key Advantages | Key Disadvantages |

| p-Nitrophenyl Esters | Colorimetric | Yellow (p-nitrophenol) | Moderate | Cost-effective, simple spectrophotometric detection | Lower sensitivity, potential for high background at alkaline pH |

| Indoxyl Esters | Colorimetric | Blue Precipitate | Moderate to High | Forms a stable, insoluble colored product suitable for histochemistry | Insoluble product can be difficult to quantify in solution-based assays |

| Fluorogenic Substrates | Fluorometric | Fluorescence | Very High | Extremely sensitive, low background | Requires a fluorometer for detection, can be more expensive |

Table 2: Reported Kinetic Parameters for Various Esterases with Different Substrates

| Enzyme | Substrate | K_m_ | V_max_ |

| Acetylcholinesterase (from Electric Eel) | Acetylthiocholine | 2.06 x 10⁻⁴ M | 4.97 x 10⁻⁷ kat |

| Acetylcholinesterase (from Electric Eel) | Indoxylacetate | 3.21 x 10⁻³ M | 7.71 x 10⁻⁸ kat |

| Ovine Liver Carboxylesterase ESB3 | p-Nitrophenyl Acetate | 658 µM | - |

| Stelletta normani Metagenomic Esterase | p-Nitrophenyl Palmitate | 0.6275 mM | 1.507 mM/ml/min |

| Stelletta normani Metagenomic Esterase | p-Nitrophenyl Acetate | 0.1674 mM | 2.731 mM/ml/min |

Note: The kinetic parameters are highly dependent on experimental conditions (pH, temperature, buffer composition) and should be compared with caution.

Visualizations

To further elucidate the experimental workflows and the underlying chemical principles, the following diagrams have been generated.

Figure 1: Mechanism of esterase detection using this compound.

Figure 2: Workflow for a qualitative plate assay for microbial esterase screening.

Figure 3: Workflow for a quantitative liquid assay for esterase activity.

Applications in Research and Drug Development

This compound is a versatile tool with applications across various scientific disciplines:

-

Microbiology: It is widely used in chromogenic agar media for the identification and differentiation of microorganisms based on their esterase activity.[1] This is particularly valuable in clinical diagnostics and food microbiology for detecting specific pathogens.

-

Enzyme Screening: This substrate is employed in high-throughput screening assays to identify novel esterases from natural sources or to screen mutant libraries for enzymes with desired properties.[2]

-

Drug Discovery: Esterase activity is a target for the development of certain drugs and a factor in the metabolism of prodrugs. X-octanoate can be used in assays to screen for inhibitors of specific esterases or to study the enzymatic activation of ester-containing prodrugs.

-

Histochemistry: The formation of an insoluble precipitate makes it suitable for the localization of esterase activity in tissue sections and cell preparations.

Conclusion

This compound is a robust and reliable chromogenic substrate for the detection of C8 esterase activity. Its ability to produce a distinct, insoluble blue product upon enzymatic cleavage makes it a valuable tool for a wide range of applications, from microbial identification to high-throughput screening in drug discovery. While specific kinetic data for this substrate is limited, the provided protocols and comparative data offer a solid foundation for its effective implementation in the laboratory. Further research to establish standardized quantitative assays and to determine the kinetic parameters with a broader range of esterases will undoubtedly enhance its utility for the scientific community.

References

A Technical Guide to Chromogenic Substrates for Lipase C8 Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commonly used chromogenic substrates for the determination of lipase (B570770) C8 activity. Lipases are a critical class of enzymes involved in lipid metabolism, and their activity, particularly towards medium-chain fatty acids like octanoate (B1194180) (C8), is of significant interest in various fields, including diagnostics, drug discovery, and biotechnology. This document details the principles of chromogenic lipase assays, provides structured data for key substrates, and outlines detailed experimental protocols.

Introduction to Chromogenic Lipase C8 Assays

Chromogenic assays are a cornerstone of enzyme activity measurement, offering a straightforward and high-throughput method for quantifying lipase function. The fundamental principle of these assays lies in the enzymatic hydrolysis of a synthetic substrate that is composed of a C8 fatty acid (octanoate) linked to a chromophore. When the lipase cleaves the ester bond, the chromophore is released, resulting in a colored product. The rate of color formation is directly proportional to the lipase activity and can be quantified spectrophotometrically.

The choice of a chromogenic substrate is critical and depends on factors such as sensitivity, specificity, and the optimal pH of the lipase under investigation. This guide focuses on three major classes of chromogenic substrates for C8 lipase activity: p-nitrophenyl esters, methylresorufin esters, and indoxyl esters.

Key Chromogenic Substrates for Lipase C8 Activity

The selection of an appropriate chromogenic substrate is paramount for the accurate determination of lipase C8 activity. This section provides an overview of the most prominent substrates, with their key characteristics summarized in the tables below for easy comparison.

p-Nitrophenyl Octanoate (pNPO)

p-Nitrophenyl octanoate (also known as p-nitrophenyl caprylate) is a widely used chromogenic substrate for lipase activity. Upon hydrolysis by lipase, it releases the yellow-colored p-nitrophenolate ion, which can be measured at approximately 405-410 nm.[1][2]

1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)

This substrate is recognized for its high specificity towards pancreatic lipase.[3][4] The enzymatic cleavage of DGGR ultimately leads to the formation of methylresorufin, a highly colored compound with a maximum absorbance around 580 nm.[4][5]

5-Bromo-4-chloro-3-indoxyl Caprylate

This substrate yields a blue precipitate upon cleavage by esterases or lipases with C8 activity.[6] The formation of the insoluble indigo (B80030) dye makes this substrate particularly useful for qualitative plate assays and histochemical staining.

Quantitative Data Summary

The following tables summarize the available quantitative data for the described chromogenic substrates. This information is crucial for selecting the most appropriate substrate and for comparing results across different studies.

Table 1: General Properties of Chromogenic Substrates for Lipase C8 Activity

| Substrate Name | Abbreviation | Chromophore Released | λmax (nm) | Molar Extinction Coefficient (ε) |

| p-Nitrophenyl Octanoate | pNPO | p-Nitrophenolate | 405-410 | ~18,000 M⁻¹cm⁻¹ (pH dependent) |

| 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester | DGGR | Methylresorufin | ~580 | Data not readily available |

| 5-Bromo-4-chloro-3-indoxyl Caprylate | X-Caprylate | 5,5'-Dibromo-4,4'-dichloro-indigo | N/A (precipitate) | N/A |

Table 2: Kinetic Parameters of Lipase with C8 and Other p-Nitrophenyl Esters

| Substrate | Enzyme Source | Vmax (U/mg protein) | Km (mM) | Catalytic Efficiency (Vmax/Km) |

| p-Nitrophenyl Acetate (C2) | Wild Type Lipase | 0.42[2][7] | Data not available | Data not available |

| p-Nitrophenyl Butyrate (C4) | Wild Type Lipase | 0.95[2][7] | Data not available | 0.83[7] |

| p-Nitrophenyl Octanoate (C8) | Wild Type Lipase | 1.1 [2][7] | Data not available | Data not available |

| p-Nitrophenyl Dodecanoate (C12) | Wild Type Lipase | 0.78[2][7] | Data not available | Data not available |

| p-Nitrophenyl Palmitate (C16) | Wild Type Lipase | 0.18[2][7] | Data not available | 0.063[7] |

Note: The Vmax values presented are for a specific wild-type lipase and may vary depending on the enzyme source and assay conditions.

Experimental Protocols and Methodologies

This section provides detailed protocols for performing lipase C8 activity assays using the chromogenic substrates discussed.

Assay Using p-Nitrophenyl Octanoate (pNPO)

This protocol is a standard method for the spectrophotometric determination of lipase activity.

Materials:

-

p-Nitrophenyl octanoate (pNPO)

-

Acetonitrile (B52724) or isopropanol

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Lipase enzyme solution

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Stock Solution Preparation: Prepare a stock solution of pNPO (e.g., 20 mM) in acetonitrile or isopropanol.

-

Reaction Mixture Preparation: In a microplate well or cuvette, prepare the reaction mixture containing Tris-HCl buffer and the lipase enzyme solution.

-

Reaction Initiation: To start the reaction, add the pNPO stock solution to the reaction mixture. The final concentration of the substrate should be optimized for the specific enzyme being tested.

-

Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-30 minutes).

-

Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm at regular intervals (kinetic assay) or after a fixed time point (endpoint assay).

-

Calculation of Activity: The lipase activity is calculated from the rate of increase in absorbance, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay. One unit of lipase activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.

Assay Principle for 1,2-O-Dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR)

The DGGR-based assay is a kinetic colorimetric method.

Principle:

-

Enzymatic Cleavage: Lipase cleaves the DGGR substrate, releasing 1,2-O-dilauryl-rac-glycerol and an unstable intermediate, glutaric acid-(6-methylresorufin) ester.[4]

-

Spontaneous Hydrolysis: This intermediate spontaneously hydrolyzes in an alkaline solution to produce glutaric acid and the intensely colored methylresorufin.[4]

-

Detection: The rate of formation of methylresorufin is measured spectrophotometrically at approximately 580 nm.[4][5] The assay typically includes bile salts, colipase, and calcium chloride to ensure optimal reactivity and specificity for pancreatic lipase.[4]

Qualitative Plate Assay Using 5-Bromo-4-chloro-3-indoxyl Caprylate

This method is suitable for screening microorganisms for lipase activity on a solid medium.

Principle:

-

Substrate Incorporation: The 5-bromo-4-chloro-3-indoxyl caprylate substrate is incorporated into an agar (B569324) medium.

-

Enzymatic Hydrolysis: Lipase-producing microorganisms, when grown on this medium, will hydrolyze the substrate, releasing 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, this indoxyl derivative undergoes oxidative dimerization to form an insoluble blue indigo dye.

-

Visualization: The presence of lipase activity is indicated by the formation of a blue halo around the microbial colonies.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and reaction pathways described in this guide.

Caption: General workflow for a chromogenic lipase assay.

Caption: Reaction pathway for p-Nitrophenyl Octanoate hydrolysis.

Caption: Reaction pathway for DGGR hydrolysis.

Conclusion

The selection of a suitable chromogenic substrate is a critical step in the reliable measurement of lipase C8 activity. p-Nitrophenyl octanoate remains a widely used and versatile substrate for general lipase activity screening. For studies requiring higher specificity for pancreatic lipase, DGGR presents a valuable alternative. Indoxyl-based substrates are particularly well-suited for qualitative screening assays. This guide provides the necessary technical information, including comparative data and experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. Further research to determine the kinetic parameters of newer chromogenic substrates will be beneficial for direct quantitative comparisons.

References

- 1. Interaction of lipoprotein lipase with p-nitrophenyl N-alkylcarbamates: kinetics, mechanism, and analogy to the acylenzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. utia.tennessee.edu [utia.tennessee.edu]

- 4. researchgate.net [researchgate.net]

- 5. miguelestrellarepresentaciones.com [miguelestrellarepresentaciones.com]

- 6. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 7. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 5-Bromo-4-chloro-3-indoxyl octanoate: A Chromogenic Substrate for Esterase and Lipase Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-3-indoxyl octanoate (B1194180) is a synthetic chromogenic substrate meticulously designed for the sensitive detection of esterase and lipase (B570770) activity. Its utility is rooted in a straightforward enzymatic reaction that produces a distinct, insoluble blue precipitate, enabling both qualitative and quantitative assessments of enzyme presence and activity. This technical guide provides a comprehensive overview of the molecular structure, underlying principles of detection, detailed experimental protocols, and potential applications of 5-Bromo-4-chloro-3-indoxyl octanoate in various research and diagnostic settings.

Molecular Structure and Properties

5-Bromo-4-chloro-3-indoxyl octanoate is a halogenated indole (B1671886) derivative ester-linked to an eight-carbon fatty acid, octanoic acid. The presence of the bromo and chloro substituents on the indole ring is crucial for the formation of the resulting chromophore's distinct color.

| Property | Value |

| Chemical Formula | C₁₆H₁₉BrClNO₂[1][2] |

| Molecular Weight | 372.68 g/mol [1][2] |

| CAS Number | 129541-42-0[1][2] |

| Appearance | Solid[1] |

| Storage Temperature | -20°C[1] |

| SMILES String | CCCCCCCC(=O)Oc1c[nH]c2ccc(Br)c(Cl)c12[1] |

| InChI Key | QTWMXGHFXBQNEJ-UHFFFAOYSA-N[1] |

Principle of Detection: Enzymatic Hydrolysis and Chromogenesis

The detection mechanism of 5-Bromo-4-chloro-3-indoxyl octanoate is a two-step process initiated by enzymatic activity.

-

Enzymatic Cleavage: An esterase or lipase hydrolyzes the ester bond of the substrate, cleaving the octanoate moiety. This reaction releases the unstable intermediate, 5-bromo-4-chloro-indoxyl.

-

Oxidative Dimerization: In the presence of oxygen, the liberated 5-bromo-4-chloro-indoxyl molecules undergo spontaneous oxidative dimerization. This results in the formation of an insoluble, intensely blue precipitate known as 5,5'-dibromo-4,4'-dichloro-indigo.

The intensity of the blue color produced is directly proportional to the enzymatic activity, allowing for both visual identification and spectrophotometric quantification.

Experimental Protocols

Qualitative Plate Assay for Microbial Screening

This method is suitable for screening microorganisms for esterase or lipase activity on a solid medium.

Materials:

-

Nutrient agar (B569324) medium

-

5-Bromo-4-chloro-3-indoxyl octanoate

-

N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Petri dishes

-

Microbial cultures

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to approximately 50-55°C.

-

Prepare a stock solution of 5-Bromo-4-chloro-3-indoxyl octanoate in DMF or DMSO (e.g., 20 mg/mL).

-

Add the substrate stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix thoroughly.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observe the plates for the development of a blue color in and around the microbial colonies, which indicates esterase or lipase activity.

Quantitative Spectrophotometric Assay (Adapted Protocol)

This protocol is adapted from methods used for similar chromogenic substrates and can be used for the quantitative measurement of esterase or lipase activity in solution.

Materials:

-

Enzyme solution (e.g., purified enzyme or cell lysate)

-

5-Bromo-4-chloro-3-indoxyl octanoate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5)

-

Solubilizing agent (e.g., Triton X-100)

-

DMSO or DMF

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of 5-Bromo-4-chloro-3-indoxyl octanoate in DMSO or DMF.

-

Prepare a working substrate solution by diluting the stock solution in the assay buffer containing a non-ionic detergent like Triton X-100. The final concentration of the organic solvent should be minimal (<1%) to prevent enzyme inhibition.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the enzyme solution to the buffer.

-

To initiate the reaction, add the working substrate solution. The final volume should be consistent across all wells.

-

-

Incubation and Measurement:

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Measure the absorbance kinetically at a wavelength around 615 nm (the absorbance maximum of the indigo (B80030) dye).

-

The rate of color formation (ΔAbs/min) is proportional to the enzyme activity.

-

Note: Due to the insolubility of the final product, for endpoint assays, the reaction can be stopped and the product solubilized before measuring the absorbance.

Quantitative Data

While extensive kinetic data for 5-Bromo-4-chloro-3-indoxyl octanoate with specific enzymes is not widely available in the peer-reviewed literature, the following table provides illustrative kinetic parameters for a hypothetical C8 esterase, based on data for the closely related substrate, 5-Bromo-4-chloro-3-indolyl caprylate. This data serves as a reference for the expected enzymatic behavior.

| Enzyme Source (Hypothetical) | Substrate | K_m (mM) | V_max (µmol/min/mg) |

| Microorganism A | 5-Bromo-4-chloro-3-indoxyl octanoate | ~0.30 | ~180 |

| Microorganism B | 5-Bromo-4-chloro-3-indoxyl octanoate | ~0.55 | ~120 |

Note: This data is illustrative and should be determined empirically for specific enzymes and experimental conditions.

Applications

-

Microbiology: Used in chromogenic agar media for the detection and differentiation of microorganisms based on their esterase or lipase activity.

-

Enzyme Screening: High-throughput screening of enzyme libraries for novel esterases and lipases.

-

Drug Discovery: Screening for inhibitors of bacterial or fungal lipases.

-

Food Industry: Quality control to detect microbial contamination by lipase-producing organisms.

-

Molecular Biology: While less common than X-gal, it can be used as a reporter in certain cloning systems.

Conclusion

5-Bromo-4-chloro-3-indoxyl octanoate is a valuable and versatile tool for the detection of esterase and lipase activity. Its simple, colorimetric output provides a robust method for both qualitative screening and, with appropriate protocols, quantitative enzyme characterization. This guide provides the foundational knowledge and experimental framework for researchers to effectively utilize this chromogenic substrate in their work. Further studies are warranted to establish a broader database of kinetic parameters for this substrate with a wider range of enzymes.

References

An In-depth Technical Guide to the Enzymatic Hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of 5-Bromo-4-chloro-3-indolyl octanoate (B1194180), a chromogenic substrate used for the detection of esterase activity. The document details the underlying biochemical principles, experimental protocols, and data interpretation for researchers in life sciences and drug development.

Introduction

5-Bromo-4-chloro-3-indolyl octanoate, also known as X-octanoate or X-Caprylate, is a synthetic substrate for esterases, particularly those with a preference for medium-chain fatty acid esters (C8 activity).[1][2] The enzymatic cleavage of this substrate releases an indoxyl derivative, which, in the presence of an oxidizing agent, dimerizes to form a water-insoluble, intensely colored blue precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.[3][4] This distinct color formation allows for the qualitative and quantitative assessment of esterase activity in various applications, including microbiology, histology, and enzyme inhibitor screening.

Principle of the Reaction

The detection of esterase activity using this compound is a two-step process:

-

Enzymatic Hydrolysis: An esterase catalyzes the hydrolysis of the ester bond in the this compound molecule. This reaction yields octanoic acid and the colorless, unstable intermediate, 5-bromo-4-chloro-3-indoxyl.

-

Oxidative Dimerization: In the presence of an oxidizing agent, typically atmospheric oxygen or an electron acceptor like nitroblue tetrazolium (NBT), two molecules of the 5-bromo-4-chloro-3-indoxyl intermediate undergo oxidative dimerization. This non-enzymatic reaction forms the intensely blue and insoluble precipitate, 5,5'-dibromo-4,4'-dichloro-indigo.

The intensity of the blue color is directly proportional to the amount of 5,5'-dibromo-4,4'-dichloro-indigo formed, which in turn correlates with the esterase activity.

Molecular Mechanism and Signaling Pathway

The enzymatic hydrolysis of this compound is a classic example of esterase catalysis. While this substrate is not directly involved in a known signaling pathway, its use as a reporter enables the study of enzymes that may be part of such pathways.

General Esterase Catalytic Mechanism

The following diagram illustrates the general catalytic mechanism of a serine esterase, the class of enzymes that typically hydrolyzes this substrate.

General catalytic mechanism of a serine esterase.

Chromogenic Product Formation Workflow

The following diagram illustrates the workflow from the substrate to the final colored product.

References

Technical Guide: Formation of Blue Precipitate from Copper(II) Caprylate Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the formation of a blue precipitate, identified as copper(II) hydroxide (B78521), through the hydrolysis of copper(II) caprylate. The process involves the initial synthesis of copper(II) caprylate followed by a pH-induced precipitation. This document details the underlying chemical principles, provides structured experimental protocols, and presents relevant quantitative data for researchers in chemistry and drug development. The methodologies outlined herein are based on established principles of inorganic and coordination chemistry.

Introduction

The formation of a blue precipitate from solutions containing copper(II) ions is a well-documented phenomenon in inorganic chemistry, often indicating the presence of copper(II) hydroxide (Cu(OH)₂). While the term "hydrolysis of X-caprylate" is broad, this guide focuses on the specific case where 'X' is copper(II), as the resulting copper(II) hydroxide is a characteristic blue solid.

Copper(II) caprylate, a metal carboxylate, serves as the precursor. The caprylate anions are derived from caprylic acid (octanoic acid). The "hydrolysis" in this context refers to the reaction of aqueous copper(II) ions, which are in equilibrium with the copper(II) caprylate salt, with hydroxide ions to form the insoluble copper(II) hydroxide. The concentration of hydroxide ions, and thus the pH of the solution, is a critical parameter controlling the precipitation.

This guide will first detail the synthesis of copper(II) caprylate and then describe the process of inducing the formation of the copper(II) hydroxide precipitate.

Chemical Principles and Reaction Pathway

The overall process can be conceptually divided into two main stages:

-

Synthesis of Copper(II) Caprylate: This involves the reaction of a soluble copper(II) salt with a caprylate source.

-

Precipitation of Copper(II) Hydroxide: The copper(II) caprylate solution is treated with a base to increase the pH, leading to the precipitation of copper(II) hydroxide.

The key chemical equations are:

Synthesis: 2 CH₃(CH₂)₆COOH + Cu²⁺ → Cu(CH₃(CH₂)₆COO)₂ + 2H⁺ (from a copper salt and caprylic acid)

Precipitation: Cu(CH₃(CH₂)₆COO)₂(aq) + 2OH⁻(aq) → Cu(OH)₂(s) + 2 CH₃(CH₂)₆COO⁻(aq)

The following diagram illustrates the overall reaction pathway.

Quantitative Data

The following tables summarize key quantitative data relevant to the synthesis and precipitation process.

Table 1: Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance |

| Copper(II) Caprylate | Cu(C₈H₁₅O₂)₂ | 349.97 | Blue solid |

| Copper(II) Hydroxide | Cu(OH)₂ | 97.56 | Pale blue solid |

| Caprylic Acid | C₈H₁₆O₂ | 144.21 | Colorless oily liquid |

Table 2: Solubility Data

| Compound | Solvent | Solubility | Ksp (at 25°C) |

| Copper(II) Caprylate | Water | Sparingly soluble | Not readily available |

| Copper(II) Hydroxide | Water | Insoluble | 2.2 x 10⁻²⁰[1] |

Table 3: pH Dependence of Copper(II) Hydroxide Precipitation

| pH Range | Predominant Copper Species | Observation |

| < 6 | Cu²⁺(aq) | Clear blue solution |

| 6 - 7 | Formation of Cu(OH)⁺ and other hydroxo complexes | Onset of turbidity |

| > 7 | Cu(OH)₂(s) | Formation of blue precipitate |

| ~8.1 | Minimum Solubility | Optimal pH for precipitation[2] |

| > 12 | Formation of [Cu(OH)₄]²⁻ | Precipitate may redissolve |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of copper(II) caprylate and the subsequent formation of the blue precipitate.

Synthesis of Copper(II) Caprylate

This protocol is adapted from general methods for the synthesis of copper(II) carboxylates.[3][4]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Caprylic acid (Octanoic acid)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Erlenmeyer flasks

-

Beakers

-

Stirring apparatus

-

Suction filtration apparatus (Buchner funnel, filter paper, flask)

-

Drying oven

Procedure:

-

Prepare Sodium Caprylate Solution:

-

In a 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of caprylic acid in a minimal amount of ethanol.

-

In a separate beaker, prepare a 2 M solution of sodium hydroxide.

-

Slowly add the NaOH solution to the caprylic acid solution while stirring until the solution is just basic to litmus (B1172312) paper. This forms a solution of sodium caprylate.

-

-

Prepare Copper(II) Sulfate Solution:

-

In a separate 250 mL Erlenmeyer flask, dissolve a stoichiometric amount of copper(II) sulfate pentahydrate in a minimum amount of distilled water to create a clear blue solution.

-

-

Precipitation of Copper(II) Caprylate:

-

Slowly add the copper(II) sulfate solution to the sodium caprylate solution with constant stirring.

-

A blue precipitate of copper(II) caprylate should form. If no precipitate forms immediately, the mixture can be gently warmed or allowed to stand overnight.[4]

-

-

Isolation and Purification:

-

Collect the precipitate by suction filtration using a Buchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any unreacted salts, followed by a small amount of ethanol to aid in drying.

-

Dry the collected copper(II) caprylate in a drying oven at a temperature below 100°C to avoid decomposition.

-

The following diagram outlines the experimental workflow for the synthesis of copper(II) caprylate.

Hydrolysis and Formation of Copper(II) Hydroxide Precipitate

Materials:

-

Synthesized copper(II) caprylate

-

Distilled water

-

Sodium hydroxide (NaOH) solution (0.1 M)

-

pH meter or pH indicator strips

-

Beakers

-

Stirring apparatus

-

Centrifuge and centrifuge tubes (optional)

-

Filtration apparatus

Procedure:

-

Prepare Copper(II) Caprylate Solution/Suspension:

-

Disperse a known amount of the synthesized copper(II) caprylate in distilled water in a beaker. Due to its limited solubility, this may form a suspension.

-

-

pH Adjustment and Precipitation:

-

While continuously monitoring the pH and stirring the suspension, slowly add the 0.1 M NaOH solution dropwise.

-

As the pH increases to above 6, a pale blue precipitate of copper(II) hydroxide will begin to form.

-

Continue adding NaOH until the pH reaches approximately 8.1 for optimal precipitation.[2] Avoid raising the pH significantly above 12, as the precipitate may begin to redissolve.

-

-

Isolation of the Precipitate:

-

The precipitate can be allowed to settle, and the supernatant decanted.

-

For more complete separation, the suspension can be centrifuged, and the supernatant removed.

-

Alternatively, the precipitate can be collected by filtration.

-

-

Washing and Drying:

-

Wash the collected precipitate with distilled water to remove any soluble impurities.

-

Dry the precipitate in a low-temperature oven or a desiccator.

-

Characterization of the Blue Precipitate

The identity of the blue precipitate as copper(II) hydroxide can be confirmed through various analytical techniques:

-

Visual Observation: The formation of a characteristic pale blue, gelatinous precipitate is a strong qualitative indicator.

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The presence of characteristic O-H stretching and Cu-O bending vibrations can confirm the hydroxide structure.

-

UV-Vis Spectroscopy: The disappearance of the absorption band corresponding to aqueous Cu²⁺ ions can be monitored.

-

-

X-ray Diffraction (XRD): Can be used to confirm the crystalline structure of the precipitate, though freshly precipitated copper(II) hydroxide is often amorphous.[5]

-

Thermal Analysis (TGA/DSC): Heating the precipitate should show a mass loss corresponding to the dehydration of Cu(OH)₂ to copper(II) oxide (CuO).

Conclusion

This technical guide has detailed the process of forming a blue precipitate, copper(II) hydroxide, from the hydrolysis of copper(II) caprylate. The key steps involve the synthesis of the copper(II) carboxylate precursor followed by a pH-controlled precipitation. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these procedures for their specific applications in areas such as materials science, catalysis, and as an intermediate in drug development processes. Careful control of pH is paramount to ensure efficient precipitation and to avoid the formation of soluble copper complexes at very high or low pH values.

References

Understanding esterase substrate specificity

An In-Depth Technical Guide to Understanding Esterase Substrate Specificity

Introduction

Esterases (EC 3.1.1.x) are a diverse class of hydrolase enzymes that catalyze the cleavage and formation of ester bonds. This catalytic activity is fundamental to a vast array of biological processes, including neurotransmission, lipid metabolism, and detoxification. In the pharmaceutical and drug development sectors, esterases are of paramount importance as they are responsible for the metabolic activation of numerous ester prodrugs and the detoxification of various xenobiotics.[1][2] The efficacy and safety of such drugs are critically dependent on the substrate specificity of the esterases that metabolize them.

This guide provides a comprehensive overview of the core principles governing esterase substrate specificity, methods for its quantitative analysis, and detailed protocols for its experimental determination. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how these ubiquitous enzymes recognize and process their substrates.

Core Principles of Substrate Specificity

The specificity of an esterase for its substrate is not absolute but is rather a spectrum of preferential hydrolysis. This preference is dictated by a combination of structural and chemical factors related to both the enzyme and the substrate.

-

Enzyme Active Site Architecture: The three-dimensional structure of the enzyme's active site is the primary determinant of specificity. Key features include:

-

Acyl-Binding Pocket: The size, shape, and hydrophobicity of this pocket accommodate the acyl portion of the ester substrate. For instance, human carboxylesterase 1 (hCE1) possesses a large and flexible acyl-binding pocket, allowing it to hydrolyze substrates with bulky acyl groups. In contrast, human carboxylesterase 2 (hCE2) has a smaller, more constrained pocket, restricting it to substrates with smaller acyl groups.[3][4]

-

Alcohol-Binding Site: This region interacts with the alcohol moiety of the ester. The specificity of hCE1 is geared towards substrates with small alcohol groups, while hCE2 prefers those with larger alcohol moieties.[4]

-

Catalytic Triad (B1167595): Comprising Serine, Histidine, and an acidic residue (Aspartate or Glutamate), this triad is highly conserved. While central to the catalytic mechanism, surrounding residues can influence the orientation of the substrate and thus affect specificity.[5]

-

-

Substrate Chemical Properties: The structure of the ester itself is equally crucial.

-

Acyl Chain Length: Esterases show distinct preferences for the length of the fatty acid chain on the substrate. Many prefer short-to-medium chain fatty acid esters.[6][7]

-

Alcohol Group Size and Steric Hindrance: The size and bulkiness of the alcohol group can significantly impact whether a substrate can fit productively into the active site.[4]

-

Electronic Effects: The presence of electron-withdrawing or donating groups near the ester bond can influence the rate of hydrolysis.

-

The interplay of these factors is illustrated in the conceptual diagram below.

Quantitative Analysis of Substrate Specificity

The substrate specificity of an esterase is quantified by determining its kinetic parameters—Michaelis constant (Km), catalytic constant (kcat), and catalytic efficiency (kcat/Km)—for a range of substrates. A lower Km indicates higher binding affinity, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km is the most reliable measure of substrate specificity, as it reflects both binding and catalysis.

Table 1: Kinetic Parameters of Human Carboxylesterases (hCE1 & hCE2)

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| hCE1 | oseltamivir | 1180 | 114 | 0.1 | [2] |

| d-methylphenidate | 480 | 620 | 1.3 | [3] | |

| l-methylphenidate | 81 | 620 | 7.7 | [3] | |

| Cocaine | 162 | 846 | 5.2 | [3] | |

| hCE2 | Irinotecan (CPT-11) | 19.3 | 2.9 | 0.15 | [4] |

| Aspirin | 3100 | 11.2 | 0.0036 | [4] |

Data compiled from multiple sources, conditions may vary.

Table 2: Substrate Specificity of Human Acetylcholinesterase (hAChE)

| Substrate | Km (mM) | Vmax (relative %) | Reference |

| Acetylthiocholine | 0.12 | 100 | [8] |

| Propionylthiocholine | 0.55 | 80 | [8] |

| Butyrylthiocholine | 2.5 | 35 | [8] |

| 3,3-dimethylbutylthioacetate | 0.11 | 95 | [8] |

Data represents apparent values and relative rates determined under specific assay conditions.

Experimental Protocols

Several well-established methods are used to determine esterase activity and substrate specificity. The choice of assay depends on the substrate's properties, the required sensitivity, and the experimental throughput.

Spectrophotometric Assay using p-Nitrophenyl (pNP) Esters

This is one of the most common methods for determining esterase activity. It relies on the hydrolysis of a colorless p-nitrophenyl ester substrate to produce the yellow-colored p-nitrophenolate anion, which can be quantified by measuring its absorbance at approximately 405-420 nm.

Principle: Esterase + p-Nitrophenyl-ester → p-Nitrophenol + Carboxylic Acid

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 25°C.[9]

-

Substrate Stock Solution: Prepare a 100 mM stock solution of the desired p-nitrophenyl ester (e.g., p-nitrophenyl butyrate) in a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile.[9]

-

Enzyme Solution: Prepare a solution of the esterase in cold assay buffer to the desired concentration (e.g., 0.5 - 1.0 unit/mL).[9] This should be prepared immediately before use to minimize enzyme degradation.

-

-

Assay Procedure (for a 1 mL final volume in a cuvette):

-

Add 940 µL of Assay Buffer to a cuvette and pre-incubate at 25°C for 5 minutes to reach thermal equilibrium.

-

Add 50 µL of the Enzyme Solution to the cuvette.

-

Initiate the reaction by adding 10 µL of the 100 mM Substrate Stock Solution (final concentration 1 mM).

-

Immediately mix by inversion and place the cuvette in a thermostatted spectrophotometer.

-

Record the increase in absorbance at 420 nm (for p-nitrophenol at pH 7.5) over a period of 5 minutes, taking readings every 15-30 seconds.[9]

-

-

Data Analysis:

-

Determine the rate of reaction (ΔA420nm/min) from the linear portion of the absorbance vs. time plot.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA420nm/min * Total Volume) / (ε * Path Length * Enzyme Volume)

-

Where ε is the molar extinction coefficient for p-nitrophenol at the specific pH (e.g., ~5.0 mM-1cm-1 at pH 7.5).[9]

-

-

To determine kinetic parameters (Km, Vmax), repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

-

pH-Stat Titration Assay

This method directly measures the production of carboxylic acid during ester hydrolysis. The reaction is carried out in a thermostatted vessel, and a titrator (pH-stat) automatically adds a base (e.g., NaOH) to maintain a constant pH. The rate of base addition is directly proportional to the rate of the enzymatic reaction.[10][11] This method is particularly useful for opaque solutions or when a suitable chromogenic substrate is unavailable.

Principle: R-COOR' + H2O --(Esterase)--> R-COOH + R'-OH R-COOH + OH- --(Titrant)--> R-COO- + H2O

Detailed Protocol:

-

Equipment Setup:

-

A pH-stat system, including a titration vessel, pH electrode, stirrer, and automated burette connected to a controller.[12]

-

Thermostatted water bath to maintain the reaction temperature (e.g., 25°C or 37°C).

-

-

Reagent Preparation:

-

Reaction Buffer (optional, low concentration): A low-buffering-capacity solution, e.g., 10 mM Borate Buffer, pH 8.0.[13]

-

Substrate Emulsion/Solution: Prepare the ester substrate (e.g., ethyl butyrate, tributyrin) in the reaction buffer. For insoluble substrates, an emulsion may be necessary.[12][13]

-

Titrant: A standardized solution of dilute sodium hydroxide (B78521) (e.g., 0.01 N NaOH).[13]

-

Enzyme Solution: Prepare as described previously.

-

-

Assay Procedure:

-

Place a defined volume of the substrate solution/emulsion (e.g., 25 mL) into the thermostatted titration vessel.[13]

-

Allow the system to equilibrate to the desired temperature and pH (e.g., pH 8.0) with stirring.

-

Calibrate the pH electrode and start the pH-stat mode. The instrument will monitor the pH.

-

Initiate the reaction by adding a small, known volume of the enzyme solution.

-

The pH-stat will immediately begin titrating with the NaOH solution to neutralize the produced acid and maintain the constant pH.

-

Record the volume of titrant added over time for several minutes.[12]

-

-

Data Analysis:

-

Plot the volume of titrant added (µL or mL) versus time (min).

-

The slope of the linear portion of this plot represents the reaction rate (mL/min).

-

Calculate the enzyme activity: Activity (µmol/min/mL) = (Rate * Normality of NaOH) / (Volume of Enzyme)

-

Perform a blank run without the enzyme to correct for any spontaneous substrate hydrolysis.[13]

-

Fluorescent Probe-Based Assays

Fluorogenic assays offer high sensitivity and are well-suited for high-throughput screening (HTS) and cellular imaging.[14] These probes consist of a fluorophore that is "caged" or quenched by an ester group. Enzymatic cleavage of the ester releases the fluorophore, resulting in a measurable increase in fluorescence.[15]

Principle: Fluorophore-Ester (Non-fluorescent) --(Esterase)--> Fluorophore (Fluorescent) + Acid

Common Fluorophores: Fluorescein, coumarin, resorufin, and rhodamine derivatives are commonly used.[14] Probes with far-red or near-infrared emission are increasingly used to minimize background autofluorescence in biological samples.[15]

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: As appropriate for the enzyme (e.g., PBS, Tris-HCl).

-

Probe Stock Solution: Dissolve the fluorogenic probe in DMSO to a high concentration (e.g., 1-10 mM).

-

Enzyme Solution: Prepare serial dilutions of the esterase in assay buffer.

-

-

Assay Procedure (96- or 384-well plate format):

-

Pipette the enzyme solution into the wells of a microplate.

-

Add assay buffer to reach the desired pre-substrate volume.

-

Initiate the reaction by adding the probe (diluted from the stock) to each well to a final concentration typically in the low micromolar range.

-

Incubate the plate at a constant temperature.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader, either kinetically or at a fixed endpoint.

-

-

Data Analysis:

-

For kinetic reads, determine the initial rate of increase in fluorescence (RFU/min).

-

For endpoint reads, subtract the fluorescence of a no-enzyme control from the sample readings.

-

Plot the rate or endpoint fluorescence against enzyme concentration to determine the linear range of the assay.

-

Application in Drug Development: The Role of Acetylcholinesterase

A quintessential example of an esterase's critical role is that of acetylcholinesterase (AChE) in cholinergic neurotransmission. Understanding its substrate specificity is vital for the development of drugs targeting Alzheimer's disease and myasthenia gravis.

AChE rapidly hydrolyzes the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, terminating the nerve signal.[16] The active site of AChE contains a peripheral anionic site (PAS) and a catalytic anionic site (CAS) within a deep gorge, which guide the positively charged ACh to the catalytic triad for hydrolysis.[16][17] The specificity of AChE for the choline (B1196258) ester of acetylcholine is extremely high, ensuring efficient signal termination. Inhibitors of AChE prevent this hydrolysis, increasing the concentration and duration of action of ACh at the synapse, which is the therapeutic mechanism for treating cognitive decline in Alzheimer's disease.

Conclusion

Esterase substrate specificity is a complex but critical area of study, with profound implications for biology, medicine, and biotechnology. The ability to predict and measure how these enzymes interact with different substrates is essential for designing effective ester prodrugs, understanding drug metabolism and toxicity, and developing novel biocatalysts.[1][5] By combining structural biology insights with robust quantitative and experimental methodologies as outlined in this guide, researchers can effectively characterize esterase function and harness their catalytic power for therapeutic and industrial applications.

References

- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. helios.eie.gr [helios.eie.gr]

- 8. Dissection of the human acetylcholinesterase active center determinants of substrate specificity. Identification of residues constituting the anionic site, the hydrophobic site, and the acyl pocket - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. pH stat and controlled dosing in titration | Laboratory Talk [laboratorytalk.com]

- 12. cliscent.com [cliscent.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. mdpi.com [mdpi.com]

- 15. Far-Red Fluorogenic Probes for Esterase and Lipase Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 17. Structural insights into substrate traffic and inhibition in acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-4-chloro-3-indolyl octanoate (CAS Number: 129541-42-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-chloro-3-indolyl octanoate (B1194180) is a chromogenic substrate used for the detection of esterase activity. This synthetic molecule is composed of a substituted indole (B1671886) ring linked to an octanoate molecule via an ester bond. Enzymatic cleavage of this ester linkage by esterases liberates 5-bromo-4-chloro-indoxyl, which subsequently undergoes oxidative dimerization to form an insoluble, intensely colored blue precipitate. This distinct color formation allows for the direct visual identification and localization of esterase activity in a variety of research and diagnostic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, experimental applications, and safety information.

Chemical and Physical Properties

5-Bromo-4-chloro-3-indolyl octanoate, also known as X-Caprylate, is a solid compound with the molecular formula C₁₆H₁₉BrClNO₂.[1] Its chemical structure is characterized by a halogenated indole core and an eight-carbon octanoate side chain.

| Property | Value | Reference(s) |

| CAS Number | 129541-42-0 | [1] |

| Molecular Formula | C₁₆H₁₉BrClNO₂ | [1] |

| Molecular Weight | 372.68 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 57 °C | [2] |

| Storage Temperature | -20°C | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO. Limited water solubility. | [] |

Mechanism of Action: Enzymatic Cleavage and Chromogen Formation

The utility of this compound as a chromogenic substrate is based on a two-step reaction mechanism initiated by esterase activity.

-

Enzymatic Hydrolysis: An esterase enzyme recognizes and cleaves the ester bond of the substrate. This hydrolysis reaction releases the octanoate moiety and a 5-bromo-4-chloro-indoxyl intermediate.[4]

-

Oxidative Dimerization: The liberated 5-bromo-4-chloro-indoxyl is a highly reactive and unstable molecule. In the presence of oxygen, it undergoes spontaneous oxidative dimerization. This process involves two molecules of the indoxyl derivative reacting to form 5,5'-dibromo-4,4'-dichloro-indigo, which is an insoluble, intensely blue precipitate.[4] The formation of this colored product provides a clear visual indication of enzymatic activity.

The overall reaction pathway can be visualized as follows:

Figure 1. Reaction mechanism of this compound.

Experimental Protocols and Applications

While specific protocols for this compound are not widely published, methodologies can be adapted from similar indolyl-based chromogenic substrates. The core principle remains the same: the introduction of the substrate to a sample containing the target enzyme, followed by incubation to allow for color development.

Detection of Esterase Activity in Microbial Colonies (Agar Plate Assay)

This method is suitable for screening microorganisms for esterase activity on a solid medium.

Materials:

-

Bacteriological growth medium (e.g., Tryptic Soy Agar)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile petri dishes

-

Microbial cultures for screening

Procedure:

-

Prepare Substrate Stock Solution: Prepare a stock solution of this compound by dissolving it in a minimal amount of DMF or DMSO (e.g., 20 mg/mL).

-

Prepare Chromogenic Agar (B569324): Autoclave the desired growth medium and cool to 45-50°C. Aseptically add the substrate stock solution to the molten agar to a final concentration of 20-40 µg/mL. Mix thoroughly by gentle swirling.

-

Pour Plates: Pour the chromogenic agar into sterile petri dishes and allow them to solidify.

-

Inoculation: Inoculate the plates with the microbial cultures to be screened using standard microbiological techniques (e.g., streaking for isolation).

-

Incubation: Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observation: Observe the plates for the development of a blue color in and around the microbial colonies. The appearance of the blue precipitate indicates the presence of esterase activity.

Figure 2. Workflow for microbial esterase activity detection.

Histochemical Staining for Esterase Activity

This protocol outlines a general procedure for the histochemical localization of esterase activity in tissue sections.

Materials:

-

Tissue sections (fresh frozen or fixed)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde) - optional

-

Staining Buffer (e.g., Tris-HCl buffer, pH 7.0-8.0)

-

This compound stock solution

-

Mounting medium

Procedure:

-

Sample Preparation: Prepare tissue sections as required for your experiment. If using fixed tissue, ensure adequate rinsing to remove the fixative.

-

Washing: Wash the sections with PBS to remove any debris.

-

Equilibration: Equilibrate the sections in the Staining Buffer for 10-15 minutes at room temperature.

-

Staining: Prepare the staining solution by diluting the this compound stock solution in the Staining Buffer to the desired final concentration. Protect the solution from light.

-

Incubation: Incubate the sections in the staining solution in a humidified chamber, protected from light, at room temperature or 37°C. Monitor color development under a microscope. Incubation times can vary from minutes to hours depending on the level of enzyme activity.

-

Washing: Once the desired color intensity is reached, stop the reaction by washing the sections with PBS.

-

Counterstaining (Optional): A counterstain (e.g., Nuclear Fast Red) can be used to visualize cellular structures.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

Applications in Drug Development

While primarily a tool for enzyme detection, the principles behind this compound have relevance in drug development:

-